molecular formula C22H20IN3O3S2 B2590546 4-(N,N-diallylsulfamoyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide CAS No. 476642-84-9

4-(N,N-diallylsulfamoyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide

Cat. No.: B2590546
CAS No.: 476642-84-9
M. Wt: 565.44
InChI Key: ZIYQSFVDLSWANJ-UHFFFAOYSA-N
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Description

4-(N,N-Diallylsulfamoyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide is a synthetic organic compound provided for research purposes. This molecule features a benzamide core substituted with a diallylsulfamoyl group and a 4-(4-iodophenyl)thiazol-2-yl moiety. Its structural framework is related to N-(thiazol-2-yl)-benzamide analogs, a class known to act as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . Compounds within this class have been demonstrated to exhibit non-competitive, state-dependent antagonism of ZAC, potentially by targeting the transmembrane and/or intracellular domains of the receptor . The presence of the iodine atom on the phenyl ring may offer utility for further chemical modifications or as a radiolabel tag for binding studies. Researchers can explore this compound as a potential pharmacological tool for investigating the poorly understood physiological functions of ZAC and other ligand-gated ion channels. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20IN3O3S2/c1-3-13-26(14-4-2)31(28,29)19-11-7-17(8-12-19)21(27)25-22-24-20(15-30-22)16-5-9-18(23)10-6-16/h3-12,15H,1-2,13-14H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYQSFVDLSWANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20IN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-diallylsulfamoyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N3O2SC_{16}H_{18}N_{3}O_{2}S with a molecular weight of approximately 334.39 g/mol. The compound features a thiazole ring, an iodophenyl moiety, and a diallylsulfamoyl group, which are critical for its biological interactions.

Structure Overview

ComponentDescription
Thiazole RingA five-membered heterocyclic ring containing sulfur and nitrogen.
Iodophenyl MoietyA phenyl group substituted with iodine, enhancing lipophilicity and potential receptor interactions.
Diallylsulfamoyl GroupA sulfamoyl group that may influence solubility and binding affinity.

The biological activity of This compound is primarily attributed to its interaction with various biological targets:

  • Zinc-Activated Channels (ZAC) : Research indicates that compounds similar to this one can act as negative allosteric modulators of ZAC, affecting ion channel signaling pathways. The compound has shown noncompetitive antagonism, suggesting it may inhibit ZAC signaling without directly blocking the ion channel itself .
  • Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on specific enzymes related to metabolic pathways, although specific targets remain to be fully elucidated.

Pharmacological Effects

  • Anticancer Activity : Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may possess similar properties. The presence of the thiazole ring is often associated with anticancer activity due to its ability to interfere with cellular signaling pathways.
  • Anti-inflammatory Properties : Compounds containing sulfamoyl groups have been noted for their anti-inflammatory effects in preclinical studies, suggesting that this compound may also exhibit such properties.
  • Neuroprotective Effects : Given the structural similarities to known neuroprotective agents, there is potential for this compound to influence neurodegenerative processes, although specific studies are needed to confirm these effects.

Case Studies

  • Study on ZAC Antagonism : A study evaluated various analogs of thiazole-containing compounds for their ability to inhibit ZAC activity in Xenopus oocytes. The results indicated that certain modifications could enhance inhibitory potency, paving the way for further exploration of this compound's efficacy in similar assays .
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines showed that derivatives of this compound exhibited significant cytotoxicity at micromolar concentrations, warranting further investigation into its mechanism and therapeutic potential .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The iodine substitution in the phenyl ring may enhance the compound's reactivity and selectivity towards cancer cells, making it a candidate for further investigation in oncology .

Zinc-Activated Channel Modulation

The compound has been explored as a potential modulator of zinc-activated channels (ZAC). Studies have shown that analogs of thiazole-benzamide compounds can act as negative allosteric modulators of ZAC, which are implicated in various physiological processes. This modulation could lead to novel therapeutic strategies for conditions related to dysregulated zinc signaling .

Antimicrobial Properties

Compounds containing sulfamoyl groups are known for their antimicrobial activity. The diallylsulfamoyl moiety may contribute to the compound's ability to inhibit bacterial growth, presenting a possible application in developing new antibiotics or antimicrobial agents .

Inhibition of Enzymatic Activity

Research suggests that similar compounds can serve as inhibitors of specific enzymes involved in metabolic pathways. For example, the inhibition of enteropeptidase has been linked to compounds with benzamide structures, indicating that this compound might exhibit similar enzymatic inhibition properties, which could be beneficial in treating metabolic disorders .

Case Studies

Several studies have highlighted the efficacy of thiazole-benzamide derivatives:

  • Study on Anticancer Activity : A study evaluated various thiazole derivatives for their cytotoxic effects against different cancer cell lines. The results indicated that compounds with structural similarities to 4-(N,N-diallylsulfamoyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • ZAC Modulation Research : In a functional characterization study involving ZAC expressed in Xenopus oocytes, several analogs were identified that inhibited ZAC activity with IC50 values ranging from 1 to 3 μM. This highlights the potential of thiazole-benzamide derivatives as pharmacological tools for studying ZAC functions .

Comparison with Similar Compounds

Notes

  • Caution is advised when extrapolating biological data, as minor substituent changes (e.g., iodine vs. bromine) can drastically alter potency or toxicity .
  • Further computational modeling (e.g., docking studies, as in ) could elucidate binding modes relative to published analogues.

Q & A

Q. What are the established synthetic routes for 4-(N,N-diallylsulfamoyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide, and what are the critical reaction parameters?

The synthesis involves sequential steps: (1) Thiazole ring formation via cyclization of 4-(4-iodophenyl)thiazol-2-amine with a carbonyl source, and (2) sulfamoylation of the benzamide moiety using diallylsulfamoyl chloride. Key parameters include:

  • Thiazole formation : Refluxing in ethanol with glacial acetic acid as a catalyst (65–75% yield) .
  • Sulfamoylation : Use of DMAP as a catalyst under ultrasonication to enhance coupling efficiency (70–80% yield) .
  • Purification via column chromatography with ethyl acetate/hexane (3:7) .

Q. How is the compound structurally characterized to confirm its identity and purity?

Structural confirmation relies on:

  • NMR : Distinct peaks for thiazole protons (δ 7.2–7.8 ppm), iodophenyl aromatic protons (δ 7.5–8.1 ppm), and diallyl groups (δ 5.1–5.9 ppm) .
  • IR : Stretching vibrations for sulfonamide (1330–1350 cm⁻¹) and amide C=O (1660–1680 cm⁻¹) .
  • Mass spectrometry : Molecular ion peak at m/z corresponding to the molecular formula .

Q. What preliminary biological activities have been reported for this compound?

Thiazole-sulfonamide hybrids exhibit:

  • Antimicrobial activity : Moderate inhibition against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) in agar diffusion assays .
  • Enzyme inhibition : Potential interaction with cytochrome P450 isoforms due to the iodophenyl moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Catalyst screening : DMAP vs. DCC/DMAP for sulfamoylation, with ultrasonication reducing reaction time from 24 h to 4 h .
  • Solvent optimization : Replacing DCM with THF improves solubility of intermediates (yield increase from 65% to 82%) .
  • Scale-up : Continuous flow reactors for thiazole formation reduce side-product formation by 15% .

**How do structural modifications (e.g., halogen substitution, sulfonamide groups) influence biological activity?

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